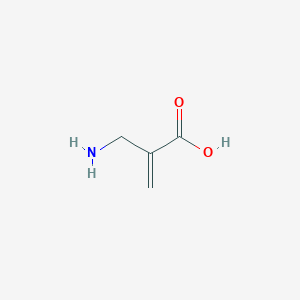
2-(Aminomethyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)prop-2-enoic acid is an organic compound with the molecular formula C4H7NO2 It is a derivative of acrylic acid, featuring an amino group attached to the second carbon of the prop-2-enoic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of acrylic acid with ammonia or an amine under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where acrylic acid is reacted with ammonia in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor to pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in various biochemical reactions, potentially influencing enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acrylic Acid: The parent compound of 2-(Aminomethyl)prop-2-enoic acid, featuring a carboxylic acid group attached to a vinyl group.
Aminopropionic Acid: A similar compound with an amino group attached to a propionic acid structure.
Aminomethylacrylate: A derivative of acrylic acid with an amino group attached to the methyl group.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of an amino group with the unsaturated nature of acrylic acid. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.
Eigenschaften
Molekularformel |
C4H7NO2 |
|---|---|
Molekulargewicht |
101.10 g/mol |
IUPAC-Name |
2-(aminomethyl)prop-2-enoic acid |
InChI |
InChI=1S/C4H7NO2/c1-3(2-5)4(6)7/h1-2,5H2,(H,6,7) |
InChI-Schlüssel |
OCPSIAGMBHRUKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


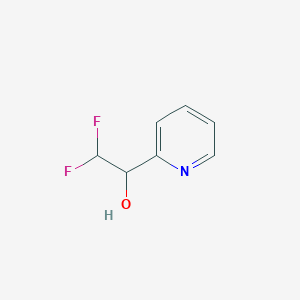
![N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride](/img/structure/B13558893.png)

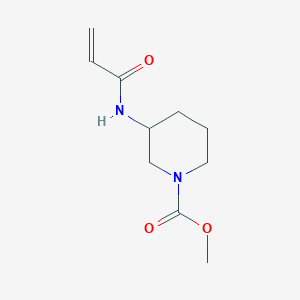
![(2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13558920.png)
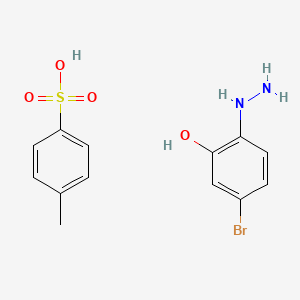
![4-Oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid](/img/structure/B13558929.png)
![[(6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methylidene]propanedinitrile](/img/structure/B13558931.png)
![4-[(1R)-1-Amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol](/img/structure/B13558945.png)
![1-Thia-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13558952.png)
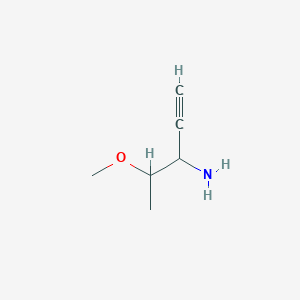

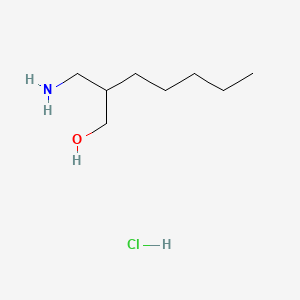
![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B13558978.png)
